molecular formula C17H21ClF2N2O2 B7000845 N-(6-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)-4,4-difluoroazepane-1-carboxamide

N-(6-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)-4,4-difluoroazepane-1-carboxamide

Cat. No.: B7000845
M. Wt: 358.8 g/mol
InChI Key: WHBQDZGOUIFDPC-UHFFFAOYSA-N
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Description

N-(6-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)-4,4-difluoroazepane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structural features, including a benzofuran ring, a difluoroazepane moiety, and a carboxamide functional group.

Properties

IUPAC Name

N-(6-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)-4,4-difluoroazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClF2N2O2/c1-16(2)10-11-4-5-12(18)13(14(11)24-16)21-15(23)22-8-3-6-17(19,20)7-9-22/h4-5H,3,6-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBQDZGOUIFDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=C(C=C2)Cl)NC(=O)N3CCCC(CC3)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)-4,4-difluoroazepane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the chloro and dimethyl substituents. The difluoroazepane moiety is then synthesized separately and coupled with the benzofuran intermediate. Finally, the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)-4,4-difluoroazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • N-(6-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)-4,4-difluoroazepane-1-carboxylate
  • N-(6-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)-4,4-difluoroazepane-1-sulfonamide

Comparison: Compared to similar compounds, N-(6-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)-4,4-difluoroazepane-1-carboxamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its difluoroazepane moiety, in particular, is less common and may offer advantages in terms of stability and interaction with biological targets.

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